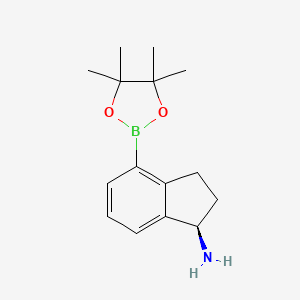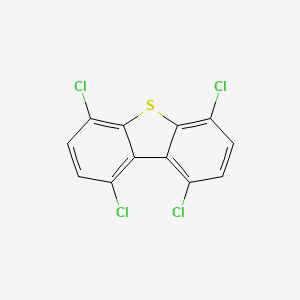
1,4,6,9-Tetrachlorodibenzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is a chlorinated derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms at the 1, 4, 6, and 9 positions on the dibenzothiophene ring system. It has the molecular formula C₁₂H₄Cl₄S and a molecular weight of 322.04 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene typically involves the chlorination of dibenzothiophene. This can be achieved through various methods, including:
Direct Chlorination: Dibenzothiophene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to introduce chlorine atoms at the desired positions.
Electrophilic Aromatic Substitution: This method involves the use of chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst to achieve selective chlorination.
Industrial Production Methods
Industrial production of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydro derivatives
Substitution: Functionalized derivatives with various substituents replacing chlorine atoms
科学研究应用
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying the reactivity of chlorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
1,2,6,9-Tetrachlorodibenzo[b,d]thiophene: Similar structure with chlorine atoms at different positions.
1,4,6,8-Tetrachlorodibenzo[b,d]thiophene: Another isomer with a different arrangement of chlorine atoms.
Dibenzothiophene: The parent compound without chlorine substitution.
Uniqueness
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. This unique arrangement of chlorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
134705-50-3 |
|---|---|
分子式 |
C12H4Cl4S |
分子量 |
322.0 g/mol |
IUPAC 名称 |
1,4,6,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H |
InChI 键 |
QSHZCXSHSWEQFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)C3=C(C=CC(=C3S2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



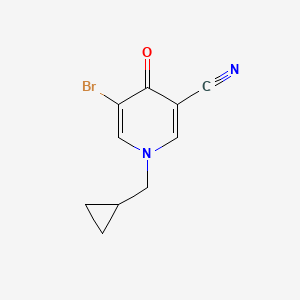
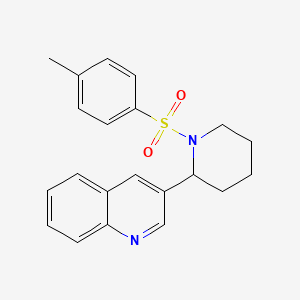
![2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006139.png)
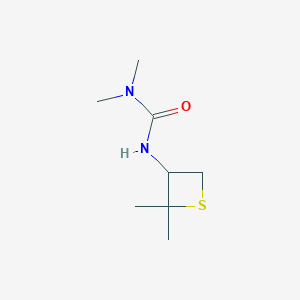
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13006144.png)
![1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13006147.png)
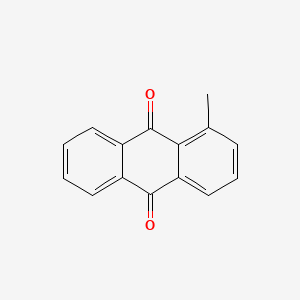

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B13006169.png)
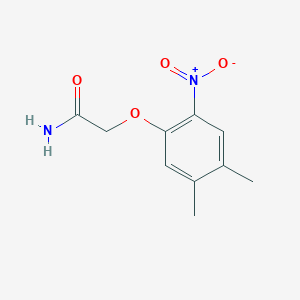
![Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)
